molecular formula C20H26N6O3 B2468951 8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1251667-87-4

8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2468951
CAS No.: 1251667-87-4
M. Wt: 398.467
InChI Key: PPKIVRIMGVDZFH-UHFFFAOYSA-N
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Description

The compound 8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a structurally complex molecule featuring a 1,4-dioxa-8-azaspiro[4.5]decane core. This spirocyclic scaffold is substituted at the 8-position with a hybrid moiety comprising a piperidinyl-pyrimidine linked to an imidazole-carbonyl group. Such spirocyclic systems are of significant interest in medicinal chemistry due to their conformational rigidity, which often enhances target binding specificity and metabolic stability.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decan-8-yl-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O3/c27-19(25-8-4-20(5-9-25)28-10-11-29-20)16-13-26(15-23-16)18-12-17(21-14-22-18)24-6-2-1-3-7-24/h12-15H,1-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKIVRIMGVDZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCC5(CC4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane typically involves multi-step organic reactions. The process begins with the preparation of the core imidazole structure, followed by the introduction of the pyrimidinyl and piperidinyl groups. The final step involves the formation of the spirocyclic structure. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediates .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural motifs have shown promising anticancer properties. The presence of the piperidine and pyrimidine groups is thought to facilitate interactions with specific biological targets involved in cancer progression, such as kinases and other enzymes.

Case Study: Tankyrase Inhibition

A study highlighted the effectiveness of derivatives related to this compound as tankyrase inhibitors, which are crucial in the regulation of cellular processes linked to cancer cell proliferation and survival .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been explored, particularly against various bacterial strains. The incorporation of the piperidine ring is believed to enhance membrane permeability, allowing for better interaction with bacterial targets.

Case Study: Antibacterial Assays

In vitro studies have demonstrated that compounds similar to 8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential for development into new antimicrobial therapies .

Neurological Disorders

The structural components of this compound suggest potential applications in treating neurological disorders. The piperidine moiety is often associated with neuroactive properties, making this compound a candidate for further investigation in neuropharmacology.

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functionalization techniques that allow for the introduction of various substituents which can modulate its biological activity. Recent advancements in synthetic methodologies have facilitated the efficient production of such complex molecules .

Mechanism of Action

The mechanism of action of 8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1. Structural Comparison of Selected Analogues

Compound Name CAS Number Core Structure Key Substituents
Target Compound - 1,4-dioxa-8-azaspiro[4.5]decane 1-[6-(Piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl
8-(Pyridin-4-yl) analogue 166954-75-2 1,4-dioxa-8-azaspiro[4.5]decane Pyridin-4-yl
8-(4-Piperidinyl) analogue 579500-30-4 1,4-dioxa-8-azaspiro[4.5]decane 4-Piperidinyl
Impurity I (EP) - 1,4-dioxa-8-azaspiro[4.5]decane 4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]butyl

Physicochemical Properties

The target compound’s molecular weight and solubility are influenced by its extended substituents. For instance:

  • The pyridin-4-yl analogue (CAS 166954-75-2) has a molecular weight of 220.27 g/mol , whereas the piperidinyl analogue (CAS 579500-30-4) weighs 226 g/mol due to additional hydrogen atoms.
  • The introduction of a chloropyrimidine group in Impurity I (EP) likely increases lipophilicity compared to the target compound’s piperidinyl-pyrimidine system.

Biological Activity

The compound 8-{1-[6-(piperidin-1-yl)pyrimidin-4-yl]-1H-imidazole-4-carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, focusing on various studies that highlight its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structural framework that includes:

  • A piperidine ring
  • A pyrimidine moiety
  • An imidazole group
  • A spirocyclic structure

This complexity may contribute to its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and pyrimidine rings have shown efficacy against various bacterial strains. A study demonstrated that certain piperidine derivatives exhibited strong antibacterial activity against Salmonella typhi and Bacillus subtilis, suggesting that the compound may also possess similar properties due to its structural analogies .

Compound Target Bacteria Activity
PiperidineSalmonella typhiStrong
PiperidineBacillus subtilisModerate to Strong

Anti-inflammatory Activity

The anti-inflammatory potential of related compounds has been well-documented. For example, derivatives of piperidine and imidazole have shown good inhibitory activity on nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) production in macrophage models. The compound's ability to modulate inflammatory pathways could be significant for treating conditions like arthritis and other inflammatory disorders .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies on similar structures have highlighted their effectiveness as inhibitors of acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic benefits in conditions such as Alzheimer's disease and urinary tract infections .

Enzyme Inhibition Activity
AcetylcholinesteraseStrong
UreaseModerate

The proposed mechanism of action involves the interaction of the compound with specific molecular targets, such as receptors or enzymes. It is hypothesized that the compound may bind to active sites on these proteins, thereby modulating their activity. For instance, the inhibition of AChE could lead to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission in neurological contexts .

Case Studies

  • In Vivo Studies : One study evaluated a series of piperidine derivatives for their anti-inflammatory effects in mouse models. The most potent compound demonstrated significant reduction in ear edema compared to standard anti-inflammatory drugs like ibuprofen, indicating a promising therapeutic profile for inflammation-related diseases .
  • Docking Studies : Molecular docking studies have been employed to predict the binding affinity of the compound to various protein targets. These studies suggest strong interactions with key residues in the active sites of relevant enzymes, supporting its potential as a drug candidate .

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